REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH2:2][CH3:3].ClCC(OC(=O)CCl)=O.[CH3:15][C:16]1[O:17]C=[CH:19][CH:20]=1>C1(C)C=CC=CC=1>[C:16]([C:15]1[O:5][CH:1]=[CH:2][CH:3]=1)(=[O:17])[CH2:20][CH3:19]
|
Name
|
|
Quantity
|
5.36 g
|
Type
|
reactant
|
Smiles
|
CC=1OC=CC1
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)O
|
Name
|
|
Quantity
|
10.26 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC(CCl)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was then stirred at 50° C. for 7 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction solution was cooled
|
Type
|
WASH
|
Details
|
washed successively with 5% aqueous sodium carbonate solution and water
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting concentrated residue was then purified by silica gel-
|
Type
|
ADDITION
|
Details
|
filled column chromatography
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)(=O)C=1OC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.96 g | |
YIELD: PERCENTYIELD | 42.8% | |
YIELD: CALCULATEDPERCENTYIELD | 47.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |